molecular formula C12H11N3O B8129023 N-(6-Aminopyridin-2-yl)benzamide CAS No. 51505-07-8

N-(6-Aminopyridin-2-yl)benzamide

Cat. No.: B8129023
CAS No.: 51505-07-8
M. Wt: 213.23 g/mol
InChI Key: BOUHTINVRHZGMQ-UHFFFAOYSA-N
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Description

N-(6-Aminopyridin-2-yl)benzamide: is an organic compound that features a benzamide group attached to a pyridine ring substituted with an amino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination of Pyridine Derivatives: : One common method involves the amination of 2-chloropyridine with ammonia or an amine source to introduce the amino group at the 6-position. This is followed by coupling with benzoyl chloride to form the benzamide.

      Reaction Conditions: The amination step typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated temperatures. The coupling reaction with benzoyl chloride is usually performed in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

  • Direct Coupling: : Another method involves the direct coupling of 6-aminopyridine with benzoyl chloride or benzamide derivatives under acidic or basic conditions.

      Reaction Conditions: This reaction can be carried out in solvents like ethanol or acetonitrile, often at reflux temperatures, with catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of N-(6-Aminopyridin-2-yl)benzamide typically follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(6-Aminopyridin-2-yl)benzamide can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

      Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

  • Reduction: : The compound can be reduced to form amine derivatives, which may further react to form various substituted products.

      Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

      Reagents and Conditions: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts like copper(I) iodide (CuI).

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (from oxidation), substituted amines (from reduction), and various substituted benzamides (from substitution).

Scientific Research Applications

Pharmacological Applications

1.1. Allosteric Modulators of Receptors

N-(6-Aminopyridin-2-yl)benzamide has been investigated as a negative allosteric modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that certain analogs of this compound can selectively inhibit nAChR activity, which is crucial for developing therapies targeting neurological disorders. For instance, one study reported that a derivative inhibited human α4β2 nAChRs with an IC50 value of 6.0 µM, demonstrating a significant preference against the α3β4 subtype . This selectivity is essential for minimizing side effects in therapeutic applications.

1.2. Antiprotozoal Activity

Another promising application of this compound is in the treatment of parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds derived from this structure have shown efficacy in disrupting kinetoplast DNA (kDNA) function within the parasite, leading to its death. One specific analog was found to be curative in acute mouse models of trypanosomiasis, marking a significant advancement in antiprotozoal drug development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their pharmacological properties. Various studies have synthesized and evaluated numerous analogs to identify key structural features that enhance potency and selectivity towards specific biological targets.

Table 1: Summary of SAR Findings for this compound Derivatives

CompoundTarget ReceptorIC50 (µM)SelectivityNotes
Compound 1hα4β2 nAChR6.0HighNegative allosteric modulator
Compound 8hα3β4 nAChR9.5ModerateNo selectivity; antagonist
Prototype AnalogkDNA--Curative in mouse model

Therapeutic Potential in CNS Disorders

The modulation of G protein-coupled receptors (GPCRs) is another area where this compound shows promise. Allosteric modulators targeting GPCRs are being explored for their potential to treat various central nervous system (CNS) disorders. The ability to selectively modulate receptor activity without directly activating them offers a novel approach to drug design that could lead to fewer side effects compared to traditional agonists .

Conclusion and Future Directions

This compound demonstrates diverse applications across pharmacology and medicinal chemistry, particularly as an allosteric modulator and potential therapeutic agent against parasitic infections and CNS disorders. Ongoing research into its SAR will likely yield even more effective derivatives, enhancing its utility in clinical settings.

Case Studies and Further Research

Future studies should focus on:

  • Clinical Trials : Evaluating the safety and efficacy of promising analogs in human subjects.
  • Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their effects on target receptors.
  • Broader Applications : Exploring additional therapeutic areas where this compound derivatives may be beneficial.

Mechanism of Action

The mechanism by which N-(6-Aminopyridin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The pathways involved often include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Aminopyridin-2-yl)benzamide
  • N-(4-Aminopyridin-2-yl)benzamide
  • N-(6-Methylpyridin-2-yl)benzamide

Uniqueness

N-(6-Aminopyridin-2-yl)benzamide is unique due to the position of the amino group on the pyridine ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

N-(6-Aminopyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzamides, characterized by the presence of a benzene ring attached to an amide functional group. The specific structure is defined by the presence of a 6-amino substitution on the pyridine ring, which plays a crucial role in its biological activity.

  • Inhibition of Nicotinic Acetylcholine Receptors (nAChRs) :
    • This compound has been studied for its role as a negative allosteric modulator of nAChRs. It demonstrates selective inhibition with an IC50 value of 6.0 µM for the human α4β2 nAChR subtype, showing approximately five-fold preference over the α3β4 subtype .
  • Antitumor Activity :
    • Recent studies indicate that derivatives of this compound exhibit antitumor properties. For instance, certain analogs have shown IC50 values ranging from 6.26 to 20.46 µM against various cancer cell lines, highlighting their potential in cancer therapy .
  • Inhibition of Enzymatic Activity :
    • The compound has also been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could lead to reduced cell proliferation, particularly in cancerous cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

CompoundModificationIC50 (µM)Biological Activity
1Parent Compound6.0nAChR Inhibition
24-Methoxy Substituent5.5Enhanced nAChR Inhibition
3Nitro Substituent4.8Antitumor Activity
4Dimethyl Group3.0Increased Potency

This table illustrates how specific substitutions on the benzamide structure can enhance or diminish its biological efficacy.

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor effects of this compound derivatives, several compounds were synthesized and tested against various cancer cell lines, including HCC827 and NCI-H358. The most potent derivative exhibited an IC50 value of 6.26 µM in two-dimensional assays, indicating significant cytotoxicity .

Case Study 2: nAChR Modulation

Research focused on the modulation of nAChRs revealed that specific analogs of this compound could selectively inhibit receptor activity, providing insights into their potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

N-(6-aminopyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUHTINVRHZGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732788
Record name N-(6-Aminopyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51505-07-8
Record name N-(6-Aminopyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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